molecular formula C14H17BFNO2 B12516745 2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Cat. No.: B12516745
M. Wt: 261.10 g/mol
InChI Key: HZCSAUWTDSVKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile is an organic compound that features a boronic ester group and a nitrile group attached to a fluorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile typically involves the following steps:

    Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of a halogenated precursor with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

    Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by a nitrile group using a cyanide source.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Additionally, the purification processes such as crystallization or chromatography would be scaled up to handle larger quantities.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds. The reaction typically requires a palladium catalyst and a base.

    Oxidation and Reduction: The boronic ester group can be oxidized to a boronic acid or reduced to a borane under appropriate conditions.

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or amines.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation of the boronic ester.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Formed through oxidation of the boronic ester.

    Amines and Amides: Formed through nucleophilic substitution of the nitrile group.

Scientific Research Applications

2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of advanced materials, such as polymers and electronic materials, where the unique properties of the boronic ester group can be exploited.

    Biological Research: Investigated for its potential interactions with biological molecules, particularly in the development of boron-containing enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic ester group transfers its aryl group to the palladium center, forming a new palladium-aryl complex.

    Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a phenyl ring.

    3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another similar compound with a pyridine ring and a different substitution pattern.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure with a benzoate ester group instead of a nitrile group.

Uniqueness

The uniqueness of 2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile lies in its combination of a boronic ester group and a nitrile group on a fluorinated phenyl ring

Properties

Molecular Formula

C14H17BFNO2

Molecular Weight

261.10 g/mol

IUPAC Name

2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-7-10(5-6-17)8-12(16)9-11/h7-9H,5H2,1-4H3

InChI Key

HZCSAUWTDSVKSA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.